Cas no 50938-05-1 (5-Me ehter,4'-O-glucosylglucoside-Irilone)

5-Me ehter,4'-O-glucosylglucoside-Irilone Chemical and Physical Properties
Names and Identifiers
-
- 5-Me ehter,4'-O-glucosylglucoside-Irilone
- Irisolone 4′-bioside
-
5-Me ehter,4'-O-glucosylglucoside-Irilone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | SMB00267-1MG |
Irisolone 4′-bioside |
50938-05-1 | 1mg |
¥5016.91 | 2023-09-14 |
5-Me ehter,4'-O-glucosylglucoside-Irilone Related Literature
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
Additional information on 5-Me ehter,4'-O-glucosylglucoside-Irilone
Recent Advances in the Study of 5-Me Ether,4'-O-glucosylglucoside-Irilone (CAS: 50938-05-1)
In recent years, the compound 5-Me ether,4'-O-glucosylglucoside-Irilone (CAS: 50938-05-1) has garnered significant attention in the field of chemical biology and pharmaceutical research. This naturally occurring flavonoid derivative, primarily isolated from leguminous plants, has demonstrated promising bioactive properties, including antioxidant, anti-inflammatory, and potential anticancer activities. The unique structural features of this compound, characterized by its glucosylation pattern and methoxy substitution, contribute to its enhanced stability and bioavailability compared to its aglycone counterpart, irilone.
Recent studies have focused on elucidating the molecular mechanisms underlying the pharmacological effects of 5-Me ether,4'-O-glucosylglucoside-Irilone. A 2023 publication in the Journal of Natural Products reported that this compound exhibits strong inhibitory effects on NF-κB signaling pathways, suggesting its potential as a therapeutic agent for inflammatory diseases. The research team employed a combination of in vitro assays and molecular docking simulations to demonstrate the compound's ability to bind to key inflammatory mediators with high affinity.
From a chemical perspective, the stability and solubility profile of 5-Me ether,4'-O-glucosylglucoside-Irilone (CAS: 50938-05-1) has been extensively studied. A recent investigation published in Phytochemistry (2024) revealed that the glucosylation at the 4'-position significantly enhances the compound's water solubility while maintaining its membrane permeability. This finding has important implications for drug formulation strategies, potentially overcoming the bioavailability challenges commonly associated with flavonoid-based therapeutics.
In the context of cancer research, preliminary studies have shown that 5-Me ether,4'-O-glucosylglucoside-Irilone exhibits selective cytotoxicity against certain cancer cell lines. A 2024 study in Molecular Cancer Therapeutics demonstrated that the compound induces apoptosis in breast cancer cells through modulation of the PI3K/AKT pathway while showing minimal toxicity to normal cells. These findings position the compound as a promising candidate for further development as a targeted anticancer agent.
The biosynthesis of 5-Me ether,4'-O-glucosylglucoside-Irilone in planta has also been a subject of recent investigation. Advanced metabolomics approaches have identified the key enzymes involved in its production, opening possibilities for metabolic engineering approaches to enhance yield. This is particularly relevant given the compound's typically low natural abundance, which has been a limiting factor for large-scale pharmacological studies.
Looking forward, several research groups are currently exploring structure-activity relationships of 5-Me ether,4'-O-glucosylglucoside-Irilone derivatives to optimize its pharmacological profile. Early results suggest that modifications to the glucosyl moiety may further improve target specificity and metabolic stability. As research progresses, this compound class may offer novel therapeutic options for a range of conditions, from chronic inflammation to oncology applications.
50938-05-1 (5-Me ehter,4'-O-glucosylglucoside-Irilone) Related Products
- 2171882-08-7(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-4-methylpentanoic acid)
- 1807004-15-4(5-Bromo-2-(difluoromethyl)-3-hydroxypyridine-6-sulfonyl chloride)
- 305338-93-6(2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N'-(1Z)-(pyridin-4-yl)methylideneacetohydrazide)
- 1805101-58-9(Methyl 6-methoxy-3-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-carboxylate)
- 2418650-51-6(tert-butyl 4-5-amino-2-methyl-3-(sulfanylmethyl)phenylpiperazine-1-carboxylate)
- 1804133-15-0(4-Chloromethyl-2,5-diamino-1H-benzimidazole)
- 1339862-35-9(3-amino-4-methanesulfonylbutan-1-ol)
- 1806991-60-5(4-(Chloromethyl)-3-(difluoromethyl)-2-fluoropyridine-5-carboxaldehyde)
- 2580243-69-0(Tert-butyl 2-(5,5-dimethylpyrrolidin-3-yl)acetate)
- 2228915-57-7(tert-butyl 4-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate)



